molecular formula C22H25NO5 B14859709 (2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid

(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid

Cat. No.: B14859709
M. Wt: 383.4 g/mol
InChI Key: DJFKBNMAJLLPGT-FQEVSTJZSA-N
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Description

(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid is a specialized amino acid derivative used in various scientific research and industrial applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxy group at the appropriate position on the heptanoic acid chain. The process generally includes the following steps:

    Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by using continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid has a wide range of applications in scientific research, including:

    Chemistry: Used in peptide synthesis as a protected amino acid building block.

    Biology: Utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.

    Industry: Employed in the production of specialized polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the overall structure and function of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-Fmoc-2-Amino-6-hydroxyhexanoicacid: Similar structure but with a shorter carbon chain.

    (2S)-N-Fmoc-2-Amino-8-hydroxyoctanoicacid: Similar structure but with a longer carbon chain.

    (2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid: The unique presence of the hydroxy group at the 7th position makes it distinct.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and properties in peptide synthesis and other applications. The presence of the hydroxy group at the 7th position provides specific reactivity and functionality that is not present in similar compounds with different chain lengths or positions of the hydroxy group.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-hydroxyheptanoic acid

InChI

InChI=1S/C22H25NO5/c24-13-7-1-2-12-20(21(25)26)23-22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20,24H,1-2,7,12-14H2,(H,23,27)(H,25,26)/t20-/m0/s1

InChI Key

DJFKBNMAJLLPGT-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCCO)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCO)C(=O)O

Origin of Product

United States

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